Product packaging for 4-(4-Fluorobenzyl)piperidine hydrobromide(Cat. No.:)

4-(4-Fluorobenzyl)piperidine hydrobromide

Cat. No.: B8071247
M. Wt: 274.17 g/mol
InChI Key: XNUVDXZMBUEQRI-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzyl)piperidine hydrobromide is a useful research compound. Its molecular formula is C12H17BrFN and its molecular weight is 274.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17BrFN B8071247 4-(4-Fluorobenzyl)piperidine hydrobromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]piperidine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.BrH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUVDXZMBUEQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=C(C=C2)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Piperidine Derivatives in Heterocyclic Chemistry

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and vital scaffold in chemistry. nih.govresearchgate.netencyclopedia.pub Its non-aromatic, saturated structure allows for a flexible, three-dimensional conformation, which is a highly desirable feature for molecules designed to interact with biological targets. Piperidine-containing compounds are among the most important building blocks for drug design and are prevalent in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. nih.govencyclopedia.pubijnrd.org

The significance of the piperidine moiety stems from several key aspects:

Natural Prevalence: The piperidine skeleton is found in numerous naturally occurring alkaloids, such as piperine (B192125) from black pepper, which have demonstrated a wide range of biological activities. encyclopedia.pubnih.gov

Synthetic Accessibility: Chemists have developed a multitude of synthetic routes to access substituted piperidines, including the hydrogenation of pyridine (B92270) derivatives and various cyclization strategies. nih.gov This accessibility makes it a popular starting point for synthetic campaigns.

Physicochemical Properties: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the solubility and pharmacokinetic properties of a molecule. Introducing chiral centers into the piperidine scaffold can further modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.net

The widespread publication of research related to piperidine, with thousands of papers published in recent years, underscores its central role in modern chemical and pharmaceutical research. nih.gov

Contextualization of 4 4 Fluorobenzyl Piperidine Hydrobromide As a Research Compound

4-(4-Fluorobenzyl)piperidine hydrobromide is a specific derivative that serves as a valuable intermediate and building block in organic synthesis. The core structure consists of a piperidine (B6355638) ring substituted at the 4-position with a benzyl (B1604629) group, which in turn is functionalized with a fluorine atom at the para-position of the phenyl ring. The hydrobromide salt form enhances the compound's stability and handling characteristics as a solid.

This compound belongs to the class of organic compounds known as 4-benzylpiperidines. drugbank.com While detailed studies on the hydrobromide salt itself are not extensively published, its primary role is as a precursor in the synthesis of more complex molecules. For instance, the 4-(4-fluorobenzyl)piperidine fragment has been systematically explored for the development of new tyrosinase inhibitors, which are investigated for applications in preventing skin pigmentation and in melanoma therapy. nih.gov In this context, the compound acts as a key structural motif that is chemically modified to create a library of new potential therapeutic agents. nih.gov

Below is a table summarizing the key chemical properties of the parent compound, 4-(4-fluorobenzyl)piperidine.

Chemical Properties of 4-(4-Fluorobenzyl)piperidine

Property Value
Molecular Formula C12H16FN
IUPAC Name 4-[(4-fluorophenyl)methyl]piperidine
Molecular Framework Aromatic heteromonocyclic compound
Parent Class 4-benzylpiperidines drugbank.com

| Related Compound (HCl salt) | Solid form sigmaaldrich.com |

Overview of Academic Research Trajectories for Piperidine Scaffolds

Established Synthetic Pathways and Precursor Chemistry

The traditional synthesis of 4-(4-fluorobenzyl)piperidine often relies on the modification of existing piperidine or pyridine (B92270) rings. These methods, while well-established, provide a foundation for understanding the core chemical transformations required.

Synthesis from Related Piperidine Structures

A common route to 4-substituted piperidines involves the chemical modification of piperidine precursors. For instance, the synthesis can commence from 4-piperidone, which serves as a versatile starting material. A frequently employed strategy is the reductive amination of a ketone, which can be adapted for the synthesis of the target compound.

Another established method involves the hydrogenation of a corresponding tetrahydropyridine (B1245486) precursor. A specific example is the synthesis of 4-(4-fluoro)-phenyl-piperidine through the hydrogenation of 1-benzyl-4-(4-fluoro-phenyl)-1,2,3,6-tetrahydro-pyridine. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The hydrobromide salt can then be formed by treating the resulting piperidine derivative with hydrobromic acid.

Furthermore, the synthesis of related piperidine derivatives, such as those used as intermediates for pharmaceuticals like paroxetine, provides insights into the manipulation of the piperidine core. These syntheses often involve the reduction of functional groups on the piperidine ring to achieve the desired substitution pattern. acs.org

Key Intermediates and Reaction Conditions

The synthesis of 4-(4-Fluorobenzyl)piperidine hydrobromide involves several key intermediates and specific reaction conditions to ensure high yield and purity.

A crucial intermediate in many synthetic pathways is a piperidone derivative. For example, N-substituted 4-piperidones can be synthesized through aza-Michael addition reactions. nih.gov These piperidones can then be further functionalized.

In the case of synthesis from a tetrahydropyridine precursor, the key intermediate is the tetrahydropyridine itself. The reaction conditions for the subsequent hydrogenation are critical. The choice of catalyst, solvent, and hydrogen pressure can significantly impact the reaction's efficiency and selectivity.

Intermediate Reagents and Conditions Product Reference
1-benzyl-4-(4-fluoro-phenyl)-1,2,3,6-tetrahydro-pyridineH₂, Pd(OH)₂ on Carbon, Methanol4-(4-fluoro)-phenyl-piperidine
N-Boc-4-hydroxymethylpiperidine(4-chlorophenyl)(3-hydroxyphenyl)methanone, DIAD, TPP, THFtert-butyl 4-((3-(4-chlorobenzoyl)phenoxy)methyl)piperidine-1-carboxylate rsc.org
4-piperidonePrimary amines, acrylatesN-substituted 4-piperidones dtic.mil

Novel Approaches in Piperidine Synthesis Relevant to Fluorinated Derivatives

Recent advancements in organic synthesis have led to the development of more efficient, selective, and environmentally friendly methods for constructing piperidine rings. These novel approaches are highly relevant to the synthesis of fluorinated derivatives like this compound.

Biocatalytic Carbon-Hydrogen Oxidation and Radical Cross-Coupling Strategies

A groundbreaking approach combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling to functionalize piperidines. news-medical.netresearchgate.netchemistryviews.orgnih.govmedhealthreview.comresearchgate.net This two-step process offers a modular and efficient way to create complex piperidine derivatives.

The first step utilizes enzymes, such as engineered hydroxylases, to selectively introduce a hydroxyl group at a specific position on the piperidine ring. chemistryviews.org This biocatalytic step is often highly regio- and stereoselective. The resulting hydroxylated piperidine can then undergo a radical cross-coupling reaction, such as a nickel-electrocatalytic decarboxylative cross-coupling, to introduce the desired substituent, for instance, a 4-fluorobenzyl group. researchgate.netchemistryviews.org This strategy streamlines the synthesis by avoiding multiple protection and deprotection steps. researchgate.net

Strategy Key Features Potential Application Reference
Biocatalytic C-H OxidationHigh selectivity, use of enzymesIntroduction of a handle for further functionalization news-medical.netchemistryviews.orgnih.gov
Radical Cross-CouplingModular, efficient C-C bond formationAttachment of the 4-fluorobenzyl group news-medical.netresearchgate.netmedhealthreview.com

Stereoselective and Diastereoselective Synthesis of Piperidine Scaffolds

The development of stereoselective and diastereoselective methods for piperidine synthesis is crucial for accessing specific isomers of biologically active compounds. acs.orgnih.govacs.orgresearchgate.netnih.govrsc.orgresearchgate.netajchem-a.com These methods often employ chiral catalysts or auxiliaries to control the three-dimensional arrangement of substituents on the piperidine ring.

One approach involves the diastereoselective synthesis of 2,4-disubstituted piperidines, where the selectivity can be controlled by the order of the reaction sequence. acs.orgnih.govacs.orgresearchgate.net Such methods provide access to specific diastereomers that can serve as versatile scaffolds. Gold-catalyzed cyclization of N-homopropargyl amides offers another pathway to substituted piperidin-4-ols with excellent diastereoselectivity. nih.gov Furthermore, the hydrogenation of fluorinated pyridines using heterogeneous catalysts can proceed with high cis-selectivity, providing a route to specific stereoisomers of fluorinated piperidines. acs.orgnih.gov

Green Chemistry Principles in Compound Preparation

The application of green chemistry principles to the synthesis of piperidines aims to reduce the environmental impact of chemical processes. rsc.orgnih.govrsc.orgunibo.it This includes the use of less hazardous reagents, renewable starting materials, and more efficient reaction conditions.

One green approach involves the use of water as a solvent for the synthesis of piperidinols through a water-mediated intramolecular cyclization. nih.gov Another strategy focuses on developing one-pot syntheses, which reduce the number of purification steps and minimize waste. For example, an efficient, green synthesis of N-substituted piperidones has been developed that offers significant advantages over classical methods like the Dieckmann condensation. nih.gov The use of biocatalysis, as mentioned earlier, is also a key aspect of green chemistry, as enzymes operate under mild conditions and are biodegradable. rsc.org The development of methods for the production of piperidine derivatives from bio-renewable sources, such as the synthesis of 2-aminomethylpiperidine from 2,5-bis(aminomethyl)furan, is another important step towards more sustainable chemical manufacturing. rsc.org

Optimization of Synthetic Routes for Research Scale Production

For research-scale production, where adaptability, efficiency, and ease of purification are paramount, two primary synthetic strategies for 4-(4-fluorobenzyl)piperidine are typically considered: direct N-alkylation of piperidine and reductive amination. The optimization of these routes involves a careful selection of reagents, solvents, and reaction conditions to maximize yield and purity while minimizing reaction time and by-product formation.

Route 1: N-Alkylation of Piperidine with 4-Fluorobenzyl Halides

This classical approach involves the direct reaction of piperidine with a 4-fluorobenzyl halide. The optimization of this route centers on the choice of the base, solvent, and the halide leaving group.

A study on the benzylation of piperidine with various fluorine-containing benzyl (B1604629) chlorides and bromides provides valuable insights. The general procedure involves refluxing piperidine with the corresponding 4-fluorobenzyl halide in the presence of a base. sphinxsai.com

Table 1: Optimization of N-Alkylation Conditions

EntryBenzyl HalideBaseSolventTemperatureTime (hrs)Yield (%)
14-Fluorobenzyl chlorideTriethylamineBenzene (B151609)Reflux (80°C)24~60
24-Fluorobenzyl bromideK2CO3DMFRoom Temp.12>70 (expected)
34-Fluorobenzyl chlorideK2CO3Acetonitrile (B52724)70°C16Variable

Data is a composite from typical N-alkylation procedures and specific examples. Yield for entry 2 is an expectation based on the higher reactivity of benzyl bromides and the conditions described in similar reactions.

Detailed Research Findings:

Effect of Halide: While 4-fluorobenzyl chloride is commonly used, 4-fluorobenzyl bromide is a more reactive alkylating agent and can often lead to higher yields or allow for milder reaction conditions.

Choice of Base: Triethylamine is a common organic base used to scavenge the hydrogen halide formed during the reaction. sphinxsai.com However, inorganic bases like potassium carbonate (K2CO3) are also effective, particularly in polar aprotic solvents like DMF or acetonitrile. researchgate.net The use of a solid-supported base can simplify work-up, as it can be removed by filtration.

Solvent Effects: The choice of solvent can influence reaction rates and the solubility of reactants and by-products. Benzene has been used, but due to its toxicity, alternative solvents like toluene, acetonitrile, or DMF are often preferred for research-scale synthesis. sphinxsai.comresearchgate.net

Purification: Purification is typically achieved by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent. sphinxsai.com

Route 2: Reductive Amination of 4-Fluorobenzaldehyde (B137897) with Piperidine

Reductive amination offers an alternative pathway that proceeds via the in-situ formation and subsequent reduction of an iminium ion intermediate. This method can often provide cleaner reactions and avoid the handling of lachrymatory benzyl halides.

The reaction involves mixing 4-fluorobenzaldehyde and piperidine, followed by the addition of a suitable reducing agent. A variety of reducing agents can be employed, each with its own advantages in terms of reactivity, selectivity, and ease of handling.

Table 2: Comparison of Reducing Agents for Reductive Amination

EntryReducing AgentSolventTemperatureTime (hrs)Typical Yield (%)
1Sodium triacetoxyborohydride (B8407120) (STAB)Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Room Temp.12-2485-95
2Sodium cyanoborohydride (NaBH3CN)Methanol (MeOH)Room Temp.12-2480-90
3Hydrogen (H2) with Pd/C catalystEthanol (B145695) (EtOH) or Methanol (MeOH)Room Temp.24-4870-85

This table represents typical conditions and yields for reductive amination reactions.

Detailed Research Findings:

Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice for research-scale reductive aminations. It is mild, selective for iminium ions over ketones and aldehydes, and does not require acidic conditions, which can sometimes lead to side reactions.

Sodium Cyanoborohydride: While effective, NaBH3CN is toxic and requires careful handling. It is typically used under mildly acidic conditions to promote iminium ion formation.

Catalytic Hydrogenation: This method is environmentally friendly as it avoids the use of stoichiometric metal hydride reagents. However, it requires specialized hydrogenation equipment and may sometimes lead to over-reduction of the aromatic ring under harsh conditions. A study on a similar reductive alkylation using 4-[18F]fluorobenzaldehyde reported radiochemical yields in the range of 40-52%. elsevierpure.com

Final Step: Hydrobromide Salt Formation

Once the free base of 4-(4-fluorobenzyl)piperidine is synthesized and purified, it is converted to its hydrobromide salt to improve its stability and handling properties. This is typically achieved by dissolving the free base in a suitable organic solvent, such as diethyl ether or ethyl acetate, and then adding a solution of hydrobromic acid (HBr) in a compatible solvent (e.g., acetic acid or isopropanol) or bubbling gaseous HBr through the solution. The resulting precipitate is then collected by filtration, washed with a non-polar solvent like hexane, and dried under vacuum.

Chemical Transformations of the Piperidine Ring System

The piperidine ring, and specifically its nitrogen atom, is the most common site for chemical modification due to its nucleophilic character.

The secondary amine of the piperidine ring readily undergoes N-alkylation and N-acylation, providing a straightforward method for introducing a wide variety of substituents. These reactions are fundamental in diversifying the core structure.

N-Alkylation is typically achieved through several methods:

Reaction with Alkyl Halides: The piperidine nitrogen can be alkylated by reacting it with an alkyl halide (e.g., bromide or chloride) in the presence of a base. researchgate.net Common bases include potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) in a suitable solvent like ethanol or dimethylformamide (DMF). nih.govchemicalforums.com This method allows for the introduction of diverse alkyl and benzyl groups. For instance, various substituted benzyl chlorides have been successfully coupled to piperidine using microwave-assisted heating to accelerate the reaction. chemicalforums.com

Reductive Amination: An alternative, high-yield method is reductive amination. This involves reacting the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ. nih.govsciencemadness.org A common reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃), which is mild enough to not affect other functional groups like esters or ketones. nih.govsciencemadness.org This approach was used to synthesize a donepezil (B133215) analog by reacting debenzylated donepezil with 4-[¹⁸F]fluorobenzaldehyde, yielding a radiolabeled product for imaging studies. elsevierpure.com

N-Acylation involves the formation of an amide bond at the piperidine nitrogen. This is generally accomplished by reacting the amine with an acyl chloride or a carboxylic acid activated by a coupling agent. nih.gov

Using Acyl Chlorides: In the presence of a non-nucleophilic base like DIPEA, acyl chlorides react readily with the piperidine to form the corresponding amide. nih.gov

Using Carboxylic Acids: For a milder approach, carboxylic acids can be coupled directly to the amine using standard peptide coupling reagents such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU). nih.gov

These reactions are highly efficient and form the basis for creating large libraries of derivatives for screening purposes.

Table 1: Representative N-Alkylation and N-Acylation Reactions on Piperidine Scaffolds

Reaction Type Reagents and Conditions Product Type Reference(s)
N-Alkylation Alkyl Halide, K₂CO₃, EtOH, Microwave (80 °C) N-Alkylpiperidine chemicalforums.com
N-Alkylation Aldehyde, NaBH(OAc)₃, DCM, rt N-Alkylpiperidine nih.gov
N-Acylation Acyl Chloride, DIPEA, DCM, rt N-Acylpiperidine nih.gov
N-Acylation Carboxylic Acid, HBTU, TEA, DMF, MW N-Acylpiperidine nih.gov

While direct functionalization of the pre-existing 4-fluorobenzyl group is less common, the synthesis of analogs with varied substituents on the benzyl ring is a key strategy for exploring structure-activity relationships (SAR). This is achieved by employing differently substituted starting materials, such as various benzyl halides or benzaldehydes, in N-alkylation or reductive amination reactions as described above. nih.gov For example, in the development of antagonists for the dopamine (B1211576) D4 receptor, a series of halogenated benzyl groups were introduced to the piperidine nitrogen to systematically probe their effect on binding affinity. nih.gov This approach allows for fine-tuning of electronic and steric properties to optimize ligand-receptor interactions.

Formation of Novel Derivatives and Analogs for Mechanistic Studies

The 4-(4-fluorobenzyl)piperidine scaffold serves as a starting point for the synthesis of novel derivatives aimed at understanding biological processes and mechanisms of action. By systematically altering its structure, researchers can identify which chemical features are critical for activity.

A notable example is the chemical exploration of this fragment for developing new tyrosinase inhibitors. nih.gov Starting with a lead compound, researchers synthesized a series of new analogs through chemical modifications to identify more potent inhibitors and to understand their kinetic mechanism. nih.gov Similarly, derivatives of the related 4-(4-fluorobenzyl)piperazine have been synthesized to target the same enzyme, leading to the discovery of highly potent competitive inhibitors. nih.gov

A primary goal of derivatization is to study the effects of different substituents on the biological activity of the parent molecule. This is a cornerstone of medicinal chemistry, often referred to as establishing a Structure-Activity Relationship (SAR).

In the pursuit of tyrosinase inhibitors, various chemical modifications were performed on a lead compound containing the piperidine moiety. nih.gov The resulting analogs showed a range of inhibitory potencies, with the most active derivative, compound 2d , exhibiting a mixed-type inhibition mechanism and an IC₅₀ value of 7.56 μM. nih.gov Another study on the related 4-fluorobenzylpiperazine scaffold yielded even more potent inhibitors, with compound 26 showing an IC₅₀ of 0.18 μM, approximately 100-fold more active than the reference compound kojic acid. nih.gov These studies demonstrate how modifying the substituents attached to the core scaffold can dramatically influence biological reactivity. The replacement of specific functional groups, such as substituting a thiol (-SH) with an amine (-NH₂) or hydroxyl (-OH) group in certain piperidine derivatives, has been shown to decrease antioxidant activity, highlighting the critical role of particular substituents. nih.gov

Table 2: Effect of Substituents on Tyrosinase Inhibition for 4-Fluorobenzylpiperazine Analogs

Compound Key Substituent IC₅₀ (μM) Inhibition Type Reference
Kojic Acid (Ref.) - 17.76 Competitive nih.gov
Analog 23 2-Nitrophenyl 0.23 Competitive nih.gov
Analog 25 2-Chloro-5-nitrophenyl 0.20 Competitive nih.gov
Analog 26 3-Chloro-2-nitrophenyl 0.18 Competitive nih.gov

The 4-(4-fluorobenzyl)piperidine structure is considered a "privileged fragment" in medicinal chemistry. nih.gov This means it is a molecular scaffold that is capable of binding to multiple, unrelated biological targets. The related 4-(p-fluorobenzoyl)piperidine fragment is crucial for the binding of ligands to the 5-HT₂ₐ receptor. nih.gov This makes the core structure an excellent starting point for both ligand design and fragment-based drug discovery (FBDD). youtube.com

FBDD is a strategy that identifies small, low-molecular-weight chemical fragments that bind weakly to a biological target. youtube.com These fragments are then optimized and "grown" or linked together to produce a lead compound with higher affinity and potency. youtube.comyoutube.com The 4-(4-fluorobenzyl)piperidine moiety is an ideal candidate for such an approach due to its favorable physicochemical properties and proven track record in successful drug candidates. nih.govresearchgate.netcolab.ws Its piperidine ring can be functionalized to explore different vectors in a protein's binding pocket, while the fluorobenzyl group often anchors the fragment through favorable interactions, such as π-π stacking. nih.gov The use of the piperidine scaffold as a P2-ligand in the design of HIV-1 protease inhibitors is a clear example of its successful application in structure-based ligand design. nih.gov

Chemo- and Regioselective Modifications

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preference for reaction at one position over another. The derivatization of 4-(4-fluorobenzyl)piperidine relies on these principles.

The N-alkylation and N-acylation reactions discussed previously are prime examples of chemoselectivity . The secondary amine of the piperidine ring is significantly more nucleophilic than the aromatic fluorobenzyl ring. Therefore, it reacts selectively with electrophiles like alkyl halides or acyl chlorides, leaving the aromatic ring untouched. nih.govchemicalforums.com Another example is the chemoselective reduction of a nitrile group in the presence of an amide using a specific reagent cocktail like cobalt(II) chloride and sodium borohydride. afasci.com

Regioselectivity comes into play when considering reactions on the benzyl moiety. While not a common derivatization strategy for this specific compound, any electrophilic aromatic substitution on the 4-fluorophenyl ring would be subject to regioselective control. The fluorine atom is an ortho-, para-director, while the benzyl group is also ortho-, para-directing. Since the para position is already occupied by the other group, any substitution would be directed to the positions ortho to either the fluorine or the benzyl group, with the specific outcome depending on the reaction conditions and the steric and electronic nature of the electrophile.

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons, carbons, and other NMR-active nuclei like fluorine.

For 4-(4-Fluorobenzyl)piperidine hydrobromide, the hydrobromide salt form means the piperidine (B6355638) nitrogen is protonated, which significantly influences the chemical shifts of the neighboring atoms compared to its free base form.

¹H NMR spectroscopy identifies the different types of protons in a molecule and their connectivity. In the case of this compound, the spectrum would show distinct signals for the aromatic protons, the benzylic protons, and the piperidine ring protons. The protonation of the piperidine nitrogen to form the ammonium (B1175870) salt results in a downfield shift for the protons on the piperidine ring, particularly those on the alpha-carbons (positions 2 and 6), due to the electron-withdrawing effect of the positive charge.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for the 4-(4-Fluorobenzyl)piperidine Cation Note: Data is inferred from spectra of similar compounds and general principles of NMR. The solvent is typically D₂O or DMSO-d₆ for hydrobromide salts.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic (ortho to F)~7.30Triplet (t) or Doublet of Doublets (dd)2H
Aromatic (meta to F)~7.15Triplet (t) or Doublet of Doublets (dd)2H
Piperidine NH ₂⁺Broad singlet, variableSinglet (s)2H
Piperidine H2, H6 (axial & equatorial)~3.40Multiplet (m)2H
Benzylic CH~2.70Doublet (d)2H
Piperidine H2, H6 (axial & equatorial)~2.90Multiplet (m)2H
Piperidine H3, H4, H5~1.80 - 2.20Multiplet (m)5H

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the delineation of the carbon skeleton. The spectrum of this compound would confirm the presence of 12 carbon atoms in distinct chemical environments. The carbon attached to the fluorine atom will appear as a doublet due to one-bond C-F coupling. Similar to ¹H NMR, the piperidine carbons, especially C2 and C6, are expected to be shifted downfield compared to the free base.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for the 4-(4-Fluorobenzyl)piperidine Cation Note: Values are estimated based on data from structurally related compounds.

Carbon AtomPredicted Chemical Shift (ppm)
C (Aromatic, C-F)~162 (d, ¹JCF ≈ 245 Hz)
C (Aromatic, C-CH₂)~135
CH (Aromatic, ortho to F)~130 (d, ²JCF ≈ 8 Hz)
CH (Aromatic, meta to F)~115 (d, ³JCF ≈ 21 Hz)
Piperidine C2, C6~45
Benzylic CH₂~42
Piperidine C4~38
Piperidine C3, C5~30

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. For this compound, the ¹⁹F NMR spectrum would exhibit a single signal, confirming the presence of one chemical environment for the fluorine atom. The chemical shift provides information about the electronic environment of the fluorine atom on the phenyl ring. The signal would likely appear as a triplet due to coupling with the two ortho-protons on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₂H₁₇FN⁺·Br⁻), electrospray ionization (ESI) in positive mode is typically used. This technique would detect the cation C₁₂H₁₇FN⁺, which has a monoisotopic mass of approximately 194.13 Da.

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the parent ion. The fragmentation of piperidine-containing compounds often involves characteristic losses. The fragmentation of the 4-(4-Fluorobenzyl)piperidine cation would likely involve cleavage of the bond between the benzyl (B1604629) group and the piperidine ring, leading to the formation of a tropylium (B1234903) ion (C₇H₇⁺, m/z 91) or a fluorotropylium ion (C₇H₆F⁺, m/z 109), and a piperidine-related fragment.

Table 3: Predicted ESI-MS Data for this compound

IonFormulaCalculated m/z
[M+H]⁺ (Cation)[C₁₂H₁₇FN]⁺194.13
Fragment 1[C₇H₆F]⁺109.05
Fragment 2[C₅H₁₀N]⁺84.08

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light (Raman) corresponds to specific molecular vibrations, such as stretching and bending of bonds.

The IR spectrum of this compound would show characteristic absorption bands confirming its key functional groups. The presence of the hydrobromide salt is identified by a broad absorption band in the 2400-2800 cm⁻¹ region, corresponding to the N-H⁺ stretching vibration of the secondary ammonium ion in the piperidine ring.

Table 4: Key IR and Raman Vibrational Frequencies Note: Frequencies are approximate and based on data from similar compounds.

Vibrational ModeApproximate Wavenumber (cm⁻¹)Region
N-H⁺ Stretch (salt)2400 - 2800IR
Aromatic C-H Stretch3000 - 3100IR/Raman
Aliphatic C-H Stretch2850 - 2950IR/Raman
Aromatic C=C Stretch1500 - 1600IR/Raman
C-F Stretch1200 - 1250IR
N-H Bend1550 - 1650IR

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal, one can determine the precise spatial arrangement of atoms, as well as bond lengths and angles.

While specific crystal structure data for this compound is not publicly available, an analysis would be expected to reveal several key features. The piperidine ring would almost certainly adopt a stable chair conformation. The bulky 4-fluorobenzyl group would preferentially occupy the equatorial position to minimize steric hindrance. The analysis would also detail the hydrogen bonding interactions between the piperidinium (B107235) cation's N-H⁺ group and the bromide anion, as well as other intermolecular forces that define the crystal lattice.

Hyphenated Techniques in Compound Characterization

Hyphenated techniques are indispensable in modern analytical chemistry for the definitive identification and characterization of compounds like this compound. These methods leverage the separation power of chromatography with the detailed structural information provided by spectroscopy. The most relevant hyphenated techniques for this compound include Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR). While specific, detailed research findings on the hyphenated analysis of this compound are not extensively published in publicly accessible literature, the application of these techniques can be described based on established chemical principles and data from structurally related molecules.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. In the case of this compound, LC-MS would serve to confirm the molecular weight and provide insights into its fragmentation patterns, which are crucial for structural confirmation.

An LC method, likely employing a C18 reversed-phase column, would be developed to separate the target compound from any starting materials, by-products, or degradation products. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid to improve peak shape and ionization efficiency.

Following chromatographic separation, the analyte would be introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode would be the most suitable ionization technique for this compound, as the piperidine nitrogen is readily protonated. The expected mass-to-charge ratio (m/z) for the protonated free base [M+H]⁺ would be approximately 194.13, corresponding to the molecular formula C₁₂H₁₇FN⁺.

Tandem mass spectrometry (MS/MS) experiments would provide further structural confirmation by inducing fragmentation of the parent ion. The fragmentation would likely occur at the benzylic C-C bond and within the piperidine ring, yielding characteristic product ions.

Illustrative LC-MS Data for 4-(4-Fluorobenzyl)piperidine

ParameterPredicted Value/Condition
Chromatographic ColumnReversed-Phase C18 (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile PhaseA: 0.1% Formic Acid in Water; B: Acetonitrile
Ionization ModePositive Electrospray Ionization (ESI+)
Parent Ion [M+H]⁺ (m/z)194.13
Predicted Major Fragment Ions (m/z)109.04 (Fluorobenzyl cation), 98.10 (Piperidine-related fragment)

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the hydrobromide salt would typically be converted to its more volatile free base form, 4-(4-Fluorobenzyl)piperidine. GC-MS is highly effective for separating volatile compounds and providing detailed mass spectra based on electron impact (EI) ionization.

The free base would be injected into the GC, where it would travel through a capillary column (e.g., a DB-5ms), separating it from other volatile components. The retention time would be characteristic of the compound under the specific GC conditions (temperature program, carrier gas flow rate).

Upon elution from the column, the analyte enters the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV). This energetic ionization process leads to extensive and reproducible fragmentation, creating a unique mass spectrum that serves as a chemical fingerprint. Key fragment ions would be expected from the cleavage of the bond between the benzyl group and the piperidine ring, as well as fragmentation of the piperidine ring itself. The tropylium ion derived from the fluorobenzyl moiety (m/z 109) is a highly probable and stable fragment.

Predicted GC-MS Fragmentation Data for 4-(4-Fluorobenzyl)piperidine

FragmentPredicted m/zDescription
Molecular Ion [M]⁺•193.12Radical cation of the free base
Fluorotropylium Ion109.04Result of benzylic cleavage
Piperidinemethyl Radical Cation98.10Result of benzylic cleavage
Base Peak109.04Often the most stable and abundant fragment

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR)

LC-NMR represents a powerful, albeit less common, hyphenated technique that provides detailed structural information from NMR spectroscopy on analytes separated by LC. This is particularly useful for identifying unknown impurities or metabolites without the need for prior isolation.

In an LC-NMR analysis of a sample containing this compound, the LC system would perform the separation as described for LC-MS. The eluent corresponding to a peak of interest can be directed into the NMR spectrometer's flow cell. The analysis can be performed in a stop-flow mode, where the flow is halted when the peak reaches the detector, allowing for the acquisition of high-resolution spectra, including ¹H, ¹³C, and ¹⁹F NMR, as well as 2D-NMR experiments (e.g., COSY, HSQC).

For 4-(4-Fluorobenzyl)piperidine, ¹⁹F NMR would be particularly informative, showing a characteristic signal for the fluorine atom on the benzene (B151609) ring. ¹H NMR would provide detailed information on the protons of the benzyl and piperidine moieties, and their coupling patterns would confirm the connectivity of the molecule. This technique is unparalleled for the unambiguous structural elucidation of novel compounds or impurities discovered during chromatographic analysis.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) calculations are a cornerstone in the computational analysis of molecular systems, providing a balance between accuracy and computational cost. For derivatives of 4-(4-fluorobenzyl)piperidine, DFT has been instrumental in optimizing molecular geometry and understanding the electronic framework.

For instance, a study on 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, a related piperidine (B6355638) derivative, utilized DFT at the B3LYP/6–311G(d,p) level to optimize the molecular structure. The calculations revealed that the piperidine ring adopts a chair conformation, with the fluorophenyl and butyl groups in equatorial positions. The dihedral angle between the two fluorophenyl rings was determined to be 72.1 (1)°. nih.gov This optimized geometry is crucial for understanding the molecule's steric and electronic properties.

Similarly, in a study of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine, DFT calculations at the B3LYP/6-31G(d,p) level confirmed a chair conformation for the piperidine ring with equatorial orientations of the substituents. researchgate.net These findings are consistent across different substituted piperidine structures, suggesting a stable and predictable conformational preference for the piperidine core.

HOMO-LUMO Analysis and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in quantum chemistry that help in understanding electronic transitions and chemical reactivity. The energy gap between HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and its ability to undergo electronic excitation.

In the analysis of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, the HOMO-LUMO energy gap was calculated and compared with experimental UV-vis spectra to understand the electronic transitions. nih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For another related compound, ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate, HOMO-LUMO analysis was performed to determine the energy gap and understand charge transfer within the molecule. researchgate.net In a broader context of organic dyes, it has been noted that the calculated HOMO-LUMO gaps using DFT are in good agreement with experimental values derived from optical absorption spectra. researchgate.net

The electronic properties of a molecule, such as its ability to donate or accept electrons, are largely dictated by the character of its frontier molecular orbitals. In many organic molecules, the HOMO is often associated with electron-rich regions, while the LUMO is centered on electron-deficient areas. This distribution is key to predicting how the molecule will interact with other chemical species.

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)
3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-oneData not specifiedData not specifiedData not specified nih.gov
Ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylateData not specifiedData not specifiedData not specified researchgate.net
General Carbazole-Based D-A-D Compounds--2.40-2.95 (Experimental) researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In a study of 1-Benzyl-4-(N-Boc-amino)piperidine, MEP analysis was used to identify the most reactive sites of the compound. nih.gov Generally, in such maps, red and yellow areas indicate negative potential, while blue areas indicate positive potential. mdpi.com This visual representation is crucial for understanding intermolecular interactions, including hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Orbital Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It describes the charge transfer or electron delocalization from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis type (acceptor) NBOs. These interactions, known as hyperconjugation, stabilize the molecule.

For ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate, NBO analysis was conducted to investigate donor-acceptor interactions. researchgate.net Similarly, for 1-Benzyl-4-(N-Boc-amino)piperidine, NBO analysis helped in elucidating the charge delocalization due to intramolecular interactions. nih.gov

The analysis quantifies the stabilization energy associated with these charge transfer events. For example, the interaction between a lone pair on a nitrogen or oxygen atom and an antibonding orbital of an adjacent bond can be quantified. In the case of 4-(4-Fluorobenzyl)piperidine, significant interactions would be expected between the lone pair of the nitrogen and the antibonding orbitals of the C-C and C-H bonds of the piperidine ring, as well as interactions involving the π-system of the fluorophenyl ring.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations provide a powerful method to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and stability. researchgate.net While specific MD simulations for 4-(4-Fluorobenzyl)piperidine hydrobromide were not found, studies on other piperidine derivatives highlight the utility of this technique.

MD simulations on piperidine-based inhibitors of acetylcholinesterase have been used to understand the stability of the ligand-protein complex. These simulations can reveal how the piperidine ring and its substituents move and interact with the surrounding environment, which is crucial for understanding its biological activity.

The piperidine ring itself can exist in various conformations, with the chair form being the most stable. However, ring-flipping and the adoption of other conformations like boat or twist-boat can occur. MD simulations can quantify the energetic barriers between these conformations and the probability of their occurrence under physiological conditions. The flexibility of the benzyl (B1604629) group and its orientation relative to the piperidine ring would also be a key aspect to explore through MD simulations.

Docking Studies for Predictive Molecular Interactions with Receptors/Enzymes (non-human, non-clinical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to a protein target.

Ligand-Target Binding Mode Prediction

Docking studies have been performed on derivatives of 4-(4-fluorobenzyl)piperidine to predict their binding modes with various enzymes. In a study on tyrosinase inhibitors, docking analysis was used to clarify the binding mode of a derivative of 4-(4-fluorobenzyl)piperidine. The results showed that the 4-fluorobenzyl moiety projected towards the copper ions in the active site of mushroom tyrosinase.

Another study on piperazine-based tyrosinase inhibitors, which share the 4-fluorobenzyl group, also demonstrated through docking that this moiety is crucial for binding to the catalytic site of the enzyme. In the context of sigma-1 receptors, docking studies of piperidine derivatives revealed that the piperidine nitrogen acts as a positive ionizable feature interacting with key amino acid residues.

These studies underscore the importance of the 4-fluorobenzyl and piperidine moieties in directing the binding of these molecules to their respective targets. The specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, identified through docking, are essential for understanding the structure-activity relationships of these compounds.

Derivative of 4-(4-Fluorobenzyl)piperidineTarget Enzyme/ReceptorKey Predicted Interactions
3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one derivativeMushroom Tyrosinase4-fluorobenzyl moiety interacts with copper ions in the active site.
[4‐(4‐fluorobenzyl)piperazin‐1‐yl]‐(3‐chloro‐2‐nitro‐phenyl)methanoneAgaricus bisporus Tyrosinase4-fluorobenzyl group orients towards the catalytic site.
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneSigma-1 ReceptorPiperidine nitrogen forms ionic interactions; benzyl group occupies a hydrophobic pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling Principles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgnih.gov These models are built on the principle that the activity of a molecule is a function of its physicochemical properties and structural features. youtube.com

The development of a QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled. For 4-(4-fluorobenzyl)piperidine, this would involve a set of piperidine derivatives with variations in the substituent on the benzyl ring or on the piperidine nitrogen.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. researchgate.net These can be classified into several categories:

Electronic Descriptors: (e.g., partial charges, dipole moment, HOMO/LUMO energies) which describe the electronic properties of the molecule. nih.gov

Steric Descriptors: (e.g., molecular volume, surface area, shape indices) which describe the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., logP) which quantify the molecule's hydrophobicity.

Topological Descriptors: (e.g., connectivity indices) which describe the atomic connectivity within the molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM), are used to build a mathematical equation that relates the descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics such as the squared correlation coefficient (R²), the leave-one-out cross-validated correlation coefficient (Q²), and by using an external test set of compounds that were not used in the model development. researchgate.net

A hypothetical QSAR model for a series of piperidine derivatives might reveal that the inhibitory activity against a particular enzyme is positively correlated with the hydrophobicity of the benzyl substituent and negatively correlated with its steric bulk. Such insights are instrumental in guiding the synthesis of new, more potent analogs.

Table 2: Hypothetical Data for a QSAR Study of Piperidine Derivatives

CompoundBiological Activity (IC₅₀, µM)LogP (Hydrophobicity)Molecular Volume (ų)
4-Benzylpiperidine15.23.1180.5
4-(4-Fluorobenzyl)piperidine 8.5 3.3 182.1
4-(4-Chlorobenzyl)piperidine7.93.6185.3
4-(4-Methylbenzyl)piperidine10.13.5195.4
4-(4-Nitrobenzyl)piperidine25.82.9190.7

Note: The data in this table are for illustrative purposes to demonstrate the components of a QSAR study.

Noncovalent Interaction Analysis

Noncovalent interactions are crucial for the structure, stability, and function of biological macromolecules and their complexes with ligands. nih.gov Noncovalent Interaction (NCI) analysis is a computational method used to visualize and characterize these weak interactions in three-dimensional space. researchgate.net The method is based on the electron density and its derivatives, particularly the reduced density gradient (RDG).

By plotting the RDG against the electron density, regions of noncovalent interaction can be identified where the RDG is low. nih.gov These regions are then visualized as surfaces in 3D, color-coded to indicate the nature and strength of the interaction:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds. For this compound, a strong hydrogen bond would be expected between the protonated piperidine nitrogen (N-H+) and a hydrogen bond acceptor on a receptor.

Green surfaces represent weak, attractive van der Waals interactions. These would be prevalent around the phenyl ring and the aliphatic portions of the piperidine ring, indicating hydrophobic and π-stacking interactions. researchgate.net

Red surfaces signify repulsive interactions, often due to steric clashes between atoms that are too close to each other. researchgate.net

In the context of 4-(4-fluorobenzyl)piperidine binding to a receptor, NCI analysis would likely reveal a large green surface encompassing the benzyl group, indicating significant vdW contacts within a hydrophobic pocket. A distinct blue region would highlight the key hydrogen bond from the piperidinium (B107235) ion. The fluorine atom might also participate in weak hydrogen bonds or other electrostatic interactions, which would appear as bluish-green surfaces. This detailed visualization provides a powerful tool for understanding the specific atomic contributions to binding and for rationalizing structure-activity relationships. nih.gov

Principles of Structure Activity Relationships Sar in Piperidine Research

Methodologies for Investigating Structural Modifications and Their Impact on Molecular Recognition

Investigating the SAR of piperidine (B6355638) derivatives involves a combination of synthetic chemistry, biological assays, and computational modeling. These methodologies allow researchers to systematically alter the chemical structure and observe the corresponding changes in biological activity and molecular interactions.

Key methodologies include:

Chemical Synthesis: The synthesis of analog libraries with systematic variations is the cornerstone of SAR studies. For piperidine derivatives, this often involves modifying substituents on the piperidine nitrogen or at other positions (C2, C3, C4) on the ring. nih.govnih.gov For instance, a series of piperidine-4-carboxamide derivatives were synthesized by replacing an N-benzylcarboxamide group with various aliphatic or cyclic moieties to assess the impact on sigma (σ) receptor affinity. units.itmolbnl.it Another approach involves the site-selective C-H functionalization of the piperidine ring, where the choice of catalyst and protecting groups can direct modifications to specific carbon atoms (C2, C3, or C4), enabling the synthesis of positional analogues. nih.gov

Biological Assays: Radioligand binding assays are frequently used to determine the binding affinity (Ki) of new compounds for their target receptors. units.itnih.govresearchgate.net These competition experiments measure how effectively a test compound displaces a known radiolabeled ligand from its receptor. Functional assays are then used to characterize the nature of the interaction, determining if a compound acts as an agonist or an antagonist. researchgate.net

Computational and In Silico Techniques: Molecular modeling and quantitative structure-activity relationship (QSAR) studies provide insight into how structural features influence activity. nih.govresearchgate.net Docking simulations can predict the binding mode of a ligand within the active site of a target protein, helping to identify key interactions like hydrogen bonds or hydrophobic contacts. nih.govmdpi.com QSAR analysis correlates variations in physicochemical properties with changes in biological activity to build predictive models. nih.govresearchgate.net These computational tools help rationalize experimental findings and guide the design of new, more potent, and selective molecules. clinmedkaz.org

Pharmacophore Elucidation from 4-(4-Fluorobenzyl)piperidine Scaffolds

A pharmacophore is an abstract description of the molecular features necessary for a drug to recognize and interact with its biological target. Elucidating the pharmacophore of a scaffold like 4-(4-fluorobenzyl)piperidine helps in designing new molecules with similar or improved activity.

Pharmacophore models are typically generated based on the structures of several active compounds. nih.govplos.org For piperidine and piperazine (B1678402) derivatives, these models often highlight the importance of specific features:

Aromatic and Hydrophobic Regions: The benzyl (B1604629) group, particularly the fluorophenyl ring in the 4-(4-fluorobenzyl)piperidine scaffold, often participates in hydrophobic interactions within the receptor's binding pocket. units.it In silico analyses of piperidine analogs have confirmed that aromatic groups are often a favorable feature for inhibitory activity. nih.govresearchgate.net

Hydrogen Bond Acceptors and Donors: The piperidine nitrogen is a key feature, often acting as a protonated cation that forms ionic interactions. Other functional groups can serve as hydrogen bond acceptors or donors, which are critical for anchoring the molecule in the correct orientation within the binding site. nih.govresearchgate.net

Spatial Arrangement: The three-dimensional arrangement of these features is crucial. The piperidine ring itself acts as a spacer, positioning the functional groups (like the 4-fluorobenzyl moiety and any N-substituents) at the optimal distance and geometry for effective molecular recognition. nih.gov

A pharmacophore model for a series of tyrosinase inhibitors based on a 4-(4-fluorobenzyl)piperazine fragment identified key features for activity, demonstrating the utility of this approach in rational drug design. nih.gov

Strategies for Modulating Selectivity and Binding Affinity through Structural Changes

A primary goal in drug design is to optimize a compound's binding affinity for its intended target while minimizing its affinity for off-targets, thereby improving selectivity and reducing potential side effects. For piperidine derivatives, several strategies are employed to achieve this.

Substitution on the Piperidine Nitrogen: The substituent on the piperidine nitrogen is a common point of modification to tune affinity and selectivity. In a study on piperidine-4-carboxamide derivatives as sigma-1 (σ1) receptor ligands, replacing an N-benzylcarboxamide group with other moieties significantly altered selectivity. For example, attaching a 4-chlorobenzyl group to the piperidine nitrogen resulted in a compound with very high σ1 affinity (Ki = 3.7 nM) and a remarkable 351-fold selectivity over the σ2 receptor. units.itnih.govresearchgate.net

Modification of Aromatic Rings: Altering the substitution pattern on aromatic rings within the molecule can have a profound impact. A series of N-benzyl piperidines were synthesized with various substituents on the benzyl ring to modulate their affinity for the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. nih.govresearchgate.net This work showed that different substitution patterns could yield compounds with a wide range of SERT/DAT selectivity ratios. nih.gov

Core Scaffold Hopping: Exchanging the central heterocyclic ring can dramatically alter pharmacological properties. For instance, replacing a piperazine ring with a piperidine ring was found to be a critical structural element for achieving high affinity at σ1 receptors while maintaining affinity for the histamine (B1213489) H3 receptor. nih.gov

Site-Selective Functionalization: Directing modifications to specific positions on the piperidine ring (C2, C3, or C4) can fine-tune interactions with the target. By choosing the appropriate catalyst and nitrogen-protecting group, it is possible to control the site of C-H functionalization, thereby altering the molecule's shape and interaction profile. nih.gov

The following table summarizes research findings on how structural modifications affect binding affinity and selectivity in piperidine derivatives.

Original Scaffold/Compound Modification Target(s) Result Reference
Piperidine-4-carboxamide with N-benzylcarboxamideReplaced N-benzylcarboxamide with various cyclic/linear moietiesσ1/σ2 ReceptorsIntroduction of a 4-chlorobenzyl group on the piperidine nitrogen led to high σ1 affinity (Ki = 3.7 nM) and selectivity (351-fold over σ2). units.it, nih.gov
4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-piperidineAdded substituted benzyl groups to the piperidine nitrogenDAT, SERT, NETSubstituents at ortho and meta positions of the N-benzyl ring produced a broad range of SERT/DAT selectivity ratios. nih.gov, researchgate.net
Piperazine-core compoundReplaced piperazine ring with a piperidine ringH3R, σ1RMaintained high H3R affinity while significantly increasing σ1R affinity from 1531 nM to 3.64 nM. nih.gov
N-Boc-piperidineC-H functionalization using different catalysts/protecting groupsN/A (Synthetic Method)Selectivity of functionalization could be shifted from the C2 to the C4 position. nih.gov

Linker and Substituent Exploration in Derivatization

Derivatization of the 4-(4-fluorobenzyl)piperidine scaffold involves exploring different linkers and substituents to optimize pharmacological properties. This exploration is a key part of SAR studies.

Linker Modification: The connection between the piperidine core and other parts of the molecule can be varied. In the development of inhibitors for monoacylglycerol lipase (B570770) (MAGL), a sulfide (B99878) linker was used to connect a pyridine (B92270) ring to a benzylpiperidine scaffold. unisi.it This change, compared to an oxygen linker, allowed for a better fit into the enzyme's binding site. unisi.it

Substituent Effects on the Piperidine Ring: Attaching different functional groups directly to the piperidine ring can influence activity. Studies have shown that introducing electron-donating or conjugated substituents to the piperidine ring can significantly alter its chemical properties and reactivity. rsc.org

Substituent Effects on Aromatic Moieties: The nature and position of substituents on the benzyl ring are critical. In the GBR series of dopamine transporter ligands, a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidines were derivatized with differently substituted N-benzyl groups. nih.govresearchgate.net This exploration led to the discovery of compounds with varied selectivities and even a compound that acted as an allosteric modulator of the serotonin transporter. nih.gov Similarly, in a series of tyrosinase inhibitors, the introduction of a nitro group in the para position of a phenyl ring attached to a piperazine core led to the most active inhibitor in its series. nih.gov

Exploration of Diverse Functional Groups: A wide range of functional groups can be explored. In one study, a series of 1,4-substituted piperidine derivatives were prepared where a thiol (-SH) group was found to be crucial for antioxidant activity. Replacing the thiol with an amine (-NH2) or hydroxyl (-OH) group resulted in decreased activity. nih.gov

Conformational Preferences and Stereochemical Impact on Interactions

The three-dimensional shape (conformation) and spatial arrangement of atoms (stereochemistry) of a molecule are critical determinants of its interaction with a biological target. The piperidine ring typically adopts a chair conformation, and the orientation of its substituents (axial vs. equatorial) can have a major impact on activity.

The conformational behavior of fluorinated piperidines is complex and influenced by a delicate balance of several factors: d-nb.infonih.govresearchgate.net

Steric Factors: Bulky substituents generally prefer the more spacious equatorial position to minimize steric clashes with axial hydrogens. spcmc.ac.in

Electrostatic Interactions: The presence of fluorine introduces strong electronic effects. In protonated piperidinium (B107235) salts, charge-dipole interactions between the positive charge on the nitrogen and the negative end of the C-F dipole can stabilize conformations where the fluorine is axial. d-nb.infonih.govresearchgate.net

Hyperconjugation: Delocalization of electrons from a C-H or C-C bonding orbital into an adjacent antibonding orbital (σ -> σ*) can also influence conformational preference. This effect can favor an axial fluorine orientation. d-nb.infonih.gov

Solvent Effects: The polarity of the solvent can play a major role. For 4-fluoropiperidinium salt, the equatorial conformer has a significantly larger molecular dipole moment than the axial one. d-nb.info In highly polar solvents like water, this larger dipole moment is better stabilized, which can override the intrinsic preference for the axial conformer observed in the gas phase. d-nb.inforesearchgate.net

A systematic study using NMR and DFT computations on a wide range of fluorinated piperidines revealed that the interplay of these forces determines the final conformational preference. d-nb.infonih.gov For example, while 3-fluoropiperidinium HCl shows a strong preference for the axial conformer due to electrostatic and hyperconjugative effects, the preference for 4-fluoropiperidinium HCl in water shifts to equatorial due to dominant solvation effects. d-nb.inforesearchgate.net This highlights that the biological environment can significantly influence the active conformation of a drug molecule.

The following table summarizes the conformational preferences of select fluorinated piperidine derivatives.

Compound Condition Observed Dominant Conformer Primary Influencing Factors Reference
3-Fluoropiperidinium HCl (1B)WaterAxialCharge-dipole interactions, hyperconjugation d-nb.info, nih.gov
4-Fluoropiperidinium HCl (10B)WaterEquatorialSolvation effects, larger dipole moment of equatorial conformer d-nb.info, researchgate.net
cis-3-Fluoro-4-methylpiperidine (TFA-protected, 3A)ChloroformAxial (F), Equatorial (Me)Steric and electronic effects d-nb.info, nih.gov

Role As a Chemical Probe and Research Scaffold

Utility in the Development of Targeted Chemical Probes

Chemical probes are essential tools for dissecting complex biological processes. The 4-(4-fluorobenzyl)piperidine scaffold has been instrumental in the development of such probes. For instance, derivatives of this compound have been explored as tyrosinase inhibitors. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for studying pigmentation disorders. nih.gov

In one study, a series of compounds was synthesized using the 4-(4-fluorobenzyl)piperidine fragment to probe the active site of mushroom tyrosinase. nih.gov The resulting derivatives exhibited potent inhibitory activity, with some showing mixed-type inhibition, indicating binding to both the free enzyme and the enzyme-substrate complex. nih.gov This research highlights the utility of the 4-(4-fluorobenzyl)piperidine core in generating targeted probes to elucidate enzyme function and mechanism. nih.gov

DerivativeTargetInhibition TypeIC50 (µM)
Compound 2d Mushroom TyrosinaseMixed-type7.56
Compounds 2a-c Mushroom TyrosinaseNon-competitiveNot specified
Compound 10b Mushroom TyrosinaseNon-competitiveNot specified

Application in Fragment-Based Drug Discovery (FBDD) Research (non-clinical)

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. drugdiscoverychemistry.comnih.gov This approach utilizes small, low-complexity molecules, or "fragments," that bind weakly to a biological target. nih.gov These initial hits are then optimized and elaborated into more potent and selective drug candidates. drugdiscoverychemistry.com

The 4-(4-fluorobenzyl)piperidine moiety represents a valuable fragment in FBDD due to its favorable physicochemical properties and its presence in numerous bioactive compounds. Its relatively simple structure and moderate molecular weight align well with the principles of FBDD, which favor fragments with high "ligand efficiency."

Researchers have utilized this fragment and its analogs in screening campaigns against various targets. The fluorobenzylpiperidine scaffold provides a solid starting point that can be readily modified to improve binding affinity and explore the surrounding chemical space of a target's binding pocket.

Scaffold Design and Optimization for Specific Molecular Targets (non-human, non-clinical)

The 4-(4-fluorobenzyl)piperidine scaffold is highly amenable to structural modification, allowing for its optimization against specific molecular targets. Medicinal chemists can systematically alter different parts of the molecule to enhance potency, selectivity, and other pharmacologically relevant properties.

For example, in the development of tyrosinase inhibitors, modifications were made to the piperidine (B6355638) nitrogen and other positions of the core structure. nih.gov This led to the discovery of compounds with significantly improved inhibitory activity compared to the initial lead. nih.gov Such scaffold optimization efforts are crucial for transforming a simple fragment into a highly potent and specific modulator of a biological target.

Another area where this scaffold has been influential is in the design of ligands for serotonin (B10506) and dopamine (B1211576) receptors. The 4-(p-fluorobenzoyl)piperidine fragment, a closely related structure, is considered a key pharmacophore for binding to the 5-HT2A receptor. nih.gov This highlights the importance of the fluorinated phenyl and piperidine rings in achieving high-affinity binding to these neurological targets.

Contribution to Heterocyclic Chemistry Research

The synthesis and derivatization of 4-(4-fluorobenzyl)piperidine contribute to the broader field of heterocyclic chemistry. The piperidine ring is a privileged scaffold in medicinal chemistry, and methods for its functionalization are of significant interest.

The synthesis of 4-(4-fluorobenzyl)piperidine itself can be achieved through various synthetic routes, often involving the reduction of corresponding pyridinium (B92312) salts or the alkylation of piperidine. The presence of the fluorobenzyl group can influence the reactivity and stereoselectivity of these reactions, providing valuable insights for synthetic chemists.

Furthermore, the use of this compound as a building block in more complex syntheses expands the toolbox of available reactions for constructing novel heterocyclic systems. For example, it has been used in the synthesis of spirocyclic and fused-ring systems, which are of interest for their unique three-dimensional shapes and potential biological activities.

Precursor in Complex Organic Synthesis

Beyond its direct use in screening libraries, 4-(4-fluorobenzyl)piperidine hydrobromide serves as a key starting material for the synthesis of more complex molecules. drugbank.com Its pre-formed piperidine ring and the reactive nitrogen atom make it a versatile building block for multi-step synthetic sequences.

For instance, it has been utilized in the synthesis of potent and bioavailable inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair. nih.gov In this context, the 4-(4-fluorobenzyl)piperidine moiety was incorporated into a larger molecular framework to yield compounds with nanomolar inhibitory potency. nih.gov

Emerging Research Directions and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Design

Quantitative Structure-Activity Relationship (QSAR) modeling, a computational technique, has been successfully used to develop predictive models for the biological activities of piperidine (B6355638) derivatives. tandfonline.comresearchgate.net For instance, researchers have used 2D and 3D descriptors to create models that correlate the structural features of piperidine compounds with their inhibitory activity against specific targets like the Akt1 kinase. tandfonline.com Such models can then be used to design new derivatives with potentially enhanced potency. researchgate.netresearchgate.net

Table 1: Applications of AI/ML in Piperidine Derivative Design

AI/ML Application Description Potential Impact on 4-(4-Fluorobenzyl)piperidine Research
QSAR Modeling Establishes mathematical relationships between chemical structure and biological activity. tandfonline.comresearchgate.net Predicts the activity of new analogs, guiding the synthesis of more potent compounds.
Generative Models Creates novel molecular structures with desired properties using deep learning. mdpi.comacm.org Designs unique fluorinated piperidine scaffolds that may possess novel pharmacological profiles.
Molecular Docking Predicts the preferred orientation of a molecule when bound to a target protein. researchgate.netrsc.org Elucidates the binding mode of analogs, enabling structure-based design for higher affinity.

| Property Prediction | Forecasts ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. mdpi.com | Prioritizes candidates with favorable drug-like properties early in the discovery process. |

Advancements in High-Throughput Synthesis and Screening for Novel Analogs

To capitalize on the insights from computational design, the ability to rapidly synthesize and test new compounds is paramount. High-throughput synthesis (HTS) and screening technologies are becoming increasingly sophisticated, enabling the parallel creation and evaluation of large libraries of molecules. cam.ac.ukeurofinsdiscovery.com

Automated synthesis platforms can perform numerous reactions simultaneously, allowing for the rapid generation of a diverse set of analogs from a common starting material. cam.ac.uk This is particularly relevant for exploring the chemical space around the 4-(4-Fluorobenzyl)piperidine core. By systematically varying substituents on the piperidine ring or the fluorobenzyl group, chemists can quickly build libraries to probe structure-activity relationships.

In parallel, high-throughput screening methods allow for the rapid assessment of these compound libraries against biological targets. For fluorinated compounds, 19F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful screening tool. adelphi.edu The technique benefits from the absence of spectral overlap, which permits the screening of large mixtures of compounds at once and allows for automated data analysis. adelphi.edu This method can efficiently identify "hits" from a library that bind to a target protein, even for low-solubility compounds. adelphi.eduresearchgate.net

Exploration of Polypharmacology and Multi-Targeting Strategies at a Theoretical Level

The traditional "one molecule, one target" paradigm of drug discovery is increasingly being supplemented by the concept of polypharmacology, where a single drug is designed to interact with multiple targets. nih.gov This approach can lead to enhanced efficacy or a more desirable side-effect profile, particularly for complex diseases like cancer, depression, and neurodegenerative disorders. nih.govresearchgate.net The piperidine scaffold is a common feature in multi-target-directed ligands (MTDLs). nih.govresearchgate.net

Theoretical and computational studies are crucial for designing MTDLs. Researchers are designing and synthesizing piperidine derivatives that aim for a balanced activity profile against multiple receptors. For example, aralkyl piperidine derivatives have been designed to show affinity for serotonin (B10506) receptors (5-HT1A, 5-HT7) and inhibit serotonin reuptake, creating a multi-faceted approach to treating depression. nih.gov Similarly, piperidine-based compounds have been investigated as multi-target agents for Alzheimer's disease, concurrently inhibiting enzymes like cholinesterases and beta-secretase 1 (BACE1). encyclopedia.pubnih.gov The design of these molecules often involves linking different pharmacophores together, with the piperidine ring serving as a central, versatile scaffold. nih.gov

Development of Advanced Analytical Techniques for Complex Mixtures

The synthesis of novel fluorinated piperidine analogs often results in complex mixtures containing diastereomers, enantiomers, and reaction by-products. The development of advanced analytical techniques is essential for the characterization and purification of these mixtures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique. Beyond simple structure confirmation, advanced 2D NMR experiments like COSY, HMQC, and HMBC are used to definitively establish the connectivity of atoms within a newly synthesized molecule. researchgate.net For fluorinated compounds, 19F NMR is particularly valuable, not only for screening but also for detailed structural analysis. researchgate.netnumberanalytics.com The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, providing crucial information about the molecule's conformation. researchgate.net

Computational methods, such as Density Functional Theory (DFT) calculations, are increasingly used in conjunction with experimental data. researchgate.net These calculations can predict the relative energies of different conformers (e.g., where the fluorine atom is in an axial vs. equatorial position on the piperidine ring), and the results can be correlated with NMR data to provide a coherent understanding of the compound's three-dimensional structure. researchgate.net Other techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy also play vital roles in the comprehensive analysis of these complex molecules. numberanalytics.com

Potential for New Synthetic Methodologies in Fluorinated Piperidine Chemistry

While the piperidine ring is a common structural motif, the synthesis of specifically substituted and, in particular, fluorinated piperidines can be challenging. researchgate.netchemeurope.com This has spurred significant research into new synthetic methodologies. A key challenge is the introduction of fluorine atoms and the control of stereochemistry on the piperidine ring. researchgate.netnih.gov

Historically, preparing fluorinated piperidines has been a laborious, multi-step process. researchgate.netchemeurope.com Recent breakthroughs, however, are providing more direct and efficient routes. One promising strategy involves the dearomatization-hydrogenation of readily available fluorinated pyridines. chemeurope.comuni-muenster.de In this two-step, one-pot process, a catalyst is used to first break the high stability of the aromatic pyridine (B92270) ring, which then allows for the addition of hydrogen atoms to create the saturated piperidine ring. uni-muenster.de

Another significant advancement is the use of palladium-catalyzed hydrogenation of fluoropyridines. nih.govacs.org This method has proven robust and tolerant of various functional groups that were incompatible with previous methods, expanding the range of accessible fluorinated piperidine building blocks. nih.gov Researchers have also developed stereoselective methods, using chiral auxiliaries or catalysts to produce enantioenriched fluorinated piperidines, which is critical as the biological activity of stereoisomers can differ significantly. nih.govacs.orgnih.gov The development of these new synthetic tools is crucial for generating the novel and diverse analogs needed for future drug discovery programs. nih.govajchem-a.com

Table 2: Modern Synthetic Routes to Fluorinated Piperidines

Synthetic Method Description Key Advantages
Dearomatization-Hydrogenation A two-step, one-pot reaction starting from fluorinated pyridines, using a catalyst to first dearomatize and then hydrogenate the ring. uni-muenster.de Utilizes easily accessible starting materials; creates non-planar structures. uni-muenster.de
Palladium-Catalyzed Hydrogenation Selective reduction of fluoropyridines using a heterogeneous palladium catalyst. nih.govacs.org High tolerance for air, moisture, and various functional groups; good yields and diastereoselectivity. nih.govacs.org

| Asymmetric Hydrogenation | Use of chiral catalysts (e.g., Iridium-based) or auxiliaries to achieve enantioselective synthesis of piperidines. nih.gov | Provides access to specific, chirally pure isomers for biological evaluation. nih.gov |

Q & A

Q. What are the established synthetic routes for 4-(4-Fluorobenzyl)piperidine hydrobromide?

The compound is typically synthesized via alkylation of piperidine derivatives with fluorinated benzyl halides. A common method involves:

  • Grignard Reagent Formation : Reacting 4-fluorobenzyl bromide with magnesium to generate the Grignard reagent, followed by reaction with a protected piperidine (e.g., 4-piperidone derivatives) .
  • N-Alkylation : Direct alkylation of piperidine using 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Hydrobromide Salt Formation : The free base is treated with HBr in ethanol to yield the hydrobromide salt .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) to confirm aromatic protons (δ 6.8–7.4 ppm) and piperidine backbone (δ 2.4–3.6 ppm) .
  • Mass Spectrometry : ESI-MS to verify the molecular ion peak (e.g., m/z 223.1 for the free base) .
  • Elemental Analysis : Validate Br⁻ content (theoretical Br: ~26.5%) .

Q. What are the primary research applications of this compound in academia?

  • Pharmacological Probes : Acts as a precursor for antipsychotic agents targeting dopamine receptors (e.g., analogs of haloperidol derivatives) .
  • Chemical Biology : Used to study enzyme-substrate interactions due to its fluorinated aromatic moiety, which enhances binding specificity .
  • Material Science : Explored in ionic liquid formulations for drug delivery systems due to its hygroscopic properties .

Advanced Research Questions

Q. How can researchers optimize reaction yields during scale-up synthesis?

Methodological Considerations :

  • Solvent Choice : Replace DMF with acetonitrile to reduce side reactions during N-alkylation .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzyl bromide reactivity .
  • Temperature Control : Gradual addition of HBr to prevent exothermic decomposition during salt formation .

Challenge : Scaling Grignard reactions risks magnesium activation issues. Pre-activating Mg with iodine and using anhydrous THF improves consistency .

Q. How should hygroscopicity be managed during storage and handling?

  • Storage : Use desiccants (silica gel) in airtight containers at −20°C to prevent hydrolysis .
  • Handling : Conduct reactions under inert gas (N₂/Ar) to avoid moisture absorption, which can alter reactivity in downstream syntheses .

Q. What strategies resolve contradictions in stereochemical assignments from spectral data?

  • X-ray Crystallography : Definitive confirmation of crystal structure (e.g., verifying chair conformation of piperidine) .
  • 2D NMR (COSY, NOESY) : Identify through-space interactions to distinguish axial/equatorial substituents .
  • Computational Modeling : DFT calculations (e.g., Gaussian) to predict 1H^1H NMR shifts and compare with experimental data .

Q. How can unexpected impurities in NMR spectra be systematically addressed?

  • Deuterated Solvent Screening : Test CD₃OD or D₂O to identify solvent-induced shifts .
  • HPLC-PDA Analysis : Detect UV-active impurities (λ = 254 nm) and isolate via preparative chromatography .
  • Reaction Monitoring : Use in-situ FTIR to track intermediates and optimize reaction quenching times .

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